5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride: is a synthetic organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of both the sulfonyl chloride and pyrazole moieties in its structure makes it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation using isobutyl bromide or chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Isobutoxymethyl Group: This step involves the reaction of the pyrazole derivative with isobutoxymethyl chloride in the presence of a base to form the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques like crystallization or distillation, and ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the pyrazole ring can undergo oxidation under strong oxidative conditions to form pyrazole N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride: has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, anti-cancer, and anti-microbial properties.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It can be used in the development of novel polymers and materials with specific functional properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds that inhibit the function of these biomolecules. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 5-(methoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- 5-(propoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
Comparison
- Reactivity : The presence of different alkoxy groups (methoxy, ethoxy, propoxy) can influence the reactivity of the sulfonyl chloride group. The isobutoxymethyl group provides a balance between steric hindrance and electronic effects, making it unique in its reactivity profile.
- Applications : While all these compounds can be used in similar applications, the specific properties of the isobutoxymethyl group may make 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride more suitable for certain reactions and applications, particularly where a larger alkoxy group is beneficial.
Properties
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-9(2)6-15-11(8-18-7-10(3)4)12(5-14-15)19(13,16)17/h5,9-10H,6-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLXUQCYYNMBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)S(=O)(=O)Cl)COCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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